1,2-Propanediol-d8

Vue d'ensemble

Description

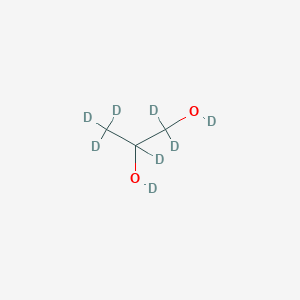

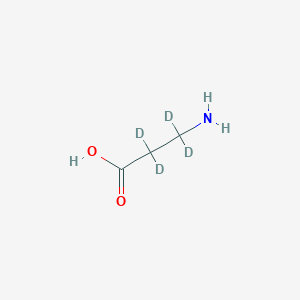

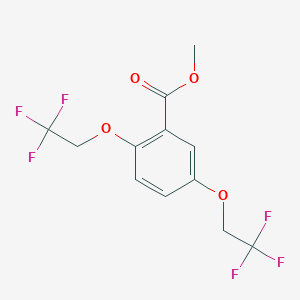

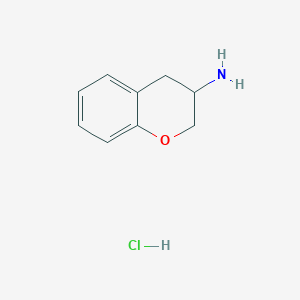

1,2-Propanediol-d8, also known as Propylene glycol-d8, is a deuterium-labeled version of 1,2-Propanediol . It has a linear formula of CD3CD(OD)CD2OD . It is often used as an excipient in many agent formulations to increase the solubility and stability of agents .

Synthesis Analysis

The synthesis of 1,2-Propanediol can be achieved through glycerol hydrogenolysis . A layered double hydroxide (LDH) precursor derived Cu0.45Zn0.15Mg5.4Al2O9 catalyst was used in the process . The reaction variables were analyzed to determine their influence on glycerol hydrogenolysis .

Molecular Structure Analysis

The molecular structure of 1,2-Propanediol-d8 is represented by the linear formula CD3CD(OD)CD2OD .

Chemical Reactions Analysis

The formation of 1,2-Propanediol via liquid-phase glycerol hydrogenolysis was developed in the presence of a layered double hydroxide (LDH) precursor derived Cu0.45Zn0.15Mg5.4Al2O9 catalyst . A new reaction pathway of glycerol hydrogenolysis is proposed .

Physical And Chemical Properties Analysis

1,2-Propanediol-d8 has a refractive index n20/D of 1.432 (lit.) . It has a boiling point of 187 °C (lit.) and a melting point of -60 °C (lit.) . The density is 1.143 g/mL at 25 °C .

Applications De Recherche Scientifique

Microbial Biosynthesis

1,2-Propanediol-d8: is used as a tracer in studying microbial biosynthesis pathways. It helps in tracking the metabolic pathways and understanding the microbial production of 1,2-propanediol, which is a key component in manufacturing various industrial products .

Pharmaceutical Industry

In pharmaceuticals, 1,2-Propanediol-d8 is utilized to investigate drug formulations. Its properties as a solvent and carrier for active pharmaceutical ingredients make it valuable for drug delivery systems and stability studies .

Biotechnology

This compound plays a crucial role in biotechnological applications, particularly in the development of bio-based production processes. It serves as a model compound for metabolic engineering aimed at producing chemicals from renewable resources .

Environmental Science

1,2-Propanediol-d8: is instrumental in environmental science research, especially in the study of biodegradable materials and green chemistry. It aids in the assessment of the environmental impact of chemical processes and the development of sustainable production methods .

Materials Science

In materials science, 1,2-Propanediol-d8 is used to explore the synthesis of new polymeric materials. Its application in polymer chemistry helps in creating novel materials with specific properties for industrial use .

Food Industry

Research in the food industry utilizes 1,2-Propanediol-d8 to examine food additives and preservatives. It assists in ensuring the safety and efficacy of food components .

Cosmetics

1,2-Propanediol-d8: is applied in the cosmetics industry for product development and testing. It’s used to study the interaction of various compounds in cosmetic formulations and their effects on skin absorption .

Chemical Synthesis

In chemical synthesis, 1,2-Propanediol-d8 is a critical tool for developing new synthetic routes. It’s used to optimize reactions and processes for the efficient production of chemicals .

Safety And Hazards

1,2-Propanediol-d8 is classified as a combustible liquid . It has a flash point of 107 °C in a closed cup . It is recommended to wear personal protective equipment/face protection when handling this substance . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

The production of 1,2-Propanediol from bio-based glycerol is a promising alternative compared to the fossil fuel-based propylene oxide dehydration process . This process can reduce the additional cost for the transportation and storage of molecular hydrogen and also reduce the safety risks related to using high hydrogen pressure .

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol-d8 | |

CAS RN |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)